BenchChemオンラインストアへようこそ!

Tris(pentane-2,4-dionato-O,O')scandium

MOCVD precursor sublimation kinetics activation energy

Tris(pentane-2,4-dionato-O,O')scandium, commonly referred to as scandium(III) acetylacetonate or Sc(acac)₃ (CAS 14284-94-7), is a coordination complex featuring Sc(III) in octahedral geometry with three bidentate acetylacetonate ligands. It is a volatile white solid (density 1.385 g/cm³) with a melting point of approximately 187–188 °C, soluble in organic solvents such as benzene, ether, and chloroform.

Molecular Formula C15H21O6Sc
Molecular Weight 342.28 g/mol
CAS No. 14284-94-7
Cat. No. B1582535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(pentane-2,4-dionato-O,O')scandium
CAS14284-94-7
Molecular FormulaC15H21O6Sc
Molecular Weight342.28 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sc+3]
InChIInChI=1S/3C5H7O2.Sc/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyNYPXMGRKLWIPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scandium Acetylacetonate (Sc(acac)₃) as a Versatile MOCVD Precursor for Scandium-Containing Thin Films


Tris(pentane-2,4-dionato-O,O')scandium, commonly referred to as scandium(III) acetylacetonate or Sc(acac)₃ (CAS 14284-94-7), is a coordination complex featuring Sc(III) in octahedral geometry with three bidentate acetylacetonate ligands [1]. It is a volatile white solid (density 1.385 g/cm³) with a melting point of approximately 187–188 °C, soluble in organic solvents such as benzene, ether, and chloroform [2][3]. As a member of the metal β-diketonate family, Sc(acac)₃ serves as a classic precursor for metal–organic chemical vapor deposition (MOCVD) of scandium-containing thin films, including Sc₂O₃ for optical coatings, scandia-stabilized zirconia electrolytes for solid oxide fuel cells, and ScAlN piezoelectric layers for high-frequency RF filters [4][5].

Why Sc(acac)₃ Cannot Be Simply Replaced by Other Metal Acetylacetonates or Scandium β-Diketonates in Deposition Processes


Metal acetylacetonate precursors with the same ligand set but different central metal atoms exhibit substantially different volatilization thermodynamics that directly govern film quality, deposition rate, and process reproducibility. A 2023 comprehensive review [1] demonstrated that literature sublimation enthalpies for Al(acac)₃ alone range from 47.3 to 126 kJ mol⁻¹ depending on measurement methodology, and the validated average values for Sc(acac)₃ differ measurably from those of Al(acac)₃, Cr(acac)₃, Fe(acac)₃, and In(acac)₃ even after adjustment to a common reference temperature of 298.15 K. Within the scandium β-diketonate family, volatility follows the rank order Sc(hfac)₃ > Sc(ptac)₃ > Sc(tfac)₃ > Sc(thd)₃ ≥ Sc(tfhd)₃ > Sc(acac)₃ [2], meaning that Sc(acac)₃—the least volatile congener—requires distinct evaporator and substrate temperature regimes versus its fluorinated or bulkier-ligand analogs. Selecting a substitute without accounting for these thermodynamic differences leads to irreproducible film stoichiometry, uncontrolled growth rates, and compromised material performance in end-use applications [1].

Quantitative Comparative Evidence for Sc(acac)₃ Differentiation in Precursor Selection


Sublimation Activation Energy: Sc(acac)₃ Requires 48% Lower Energy Barrier Than Sc(tmhd)₃

Non-isothermal thermogravimetric analysis using the Flynn–Wall technique revealed that Sc(acac)₃ exhibits a sublimation activation energy (Ea) of 38 ± 2 kJ mol⁻¹, compared to 73 ± 2 kJ mol⁻¹ for scandium tetramethylheptanedionate, Sc(tmhd)₃ [1]. This 48% lower energy barrier indicates that Sc(acac)₃ can deliver scandium-containing vapor species at lower thermal input, reducing precursor degradation risk and energy consumption during the evaporation stage of MOCVD processes.

MOCVD precursor sublimation kinetics activation energy

Validated Standard Sublimation Enthalpy of Sc(acac)₃ at 298.15 K Enables Reliable Process Modeling

A critical 2023 compilation and arbitration of literature data across ten metal tris-acetylacetonates [1] established a validated average standard sublimation enthalpy ΔcrgH°m(298.15 K) for Sc(acac)₃ of 105.5 ± 10 kJ mol⁻¹ (weighted average from static method and TGA measurements adjusted to the reference temperature). In contrast, literature values for Al(acac)₃—a commonly co-deposited precursor for ScAlN and scandia-stabilized zirconia films—were found to scatter between 47.3 and 126 kJ mol⁻¹ prior to arbitration, with the validated average differing from that of Sc(acac)₃ [1][2]. This validated thermodynamic parameter for Sc(acac)₃ enables accurate prediction of precursor delivery rates using established vapor pressure models (Clausius–Clapeyron), reducing the trial-and-error burden in deposition process development.

thermodynamic validation sublimation enthalpy process modeling

Ambient-Pressure CVD of Sc₂O₃ Thin Films Achieved with Sc(acac)₃ via Aerosol-Assisted Delivery at ca. 500 nm h⁻¹

Scandium(III) oxide thin film deposition has historically been constrained to vacuum-based or wet chemical systems due to the low vapor pressure or ambient instability of alternative Sc precursors [1]. Dixon et al. (2018) demonstrated that aerosol-assisted chemical vapor deposition (AACVD) using Sc(acac)₃ dissolved in an organic solvent enables deposition of polycrystalline and amorphous Sc₂O₃ thin films at ambient pressure with high growth rates of approximately 500 nm h⁻¹ [1]. The resulting films exhibited intrinsic photoluminescence with broad emission bands centered at 3.6 and 3.0 eV, band gaps of 5.3 eV (amorphous) and 5.7 eV (crystalline), and high refractive indices between 1.8 and 2.0 at 400 nm [1]. This ambient-pressure capability contrasts with Sc(thd)₃-based processes, which have been reported to require vacuum conditions (total pressure ~10 Torr, evaporator temperature 105–110 °C) for Sc₂O₃ film deposition [2].

ambient-pressure CVD Sc₂O₃ thin film aerosol-assisted deposition

Quantitative Vapor Pressure Comparison: Sc(acac)₃ vs. Sc(tmhd)₃ Governs Deposition Temperature Windows

Vapor pressure measurements by the transpiration method using a horizontal dual-arm single-furnace thermogravimetric analyzer [1] established precise temperature-dependent vapor pressure equations for both precursors. For Sc(acac)₃: log(pₑ/Pa) = 16.1391(±0.110) – 5437(±44)/T (measured over 375–445 K); for Sc(tmhd)₃ (crystalline): log(pₑ/Pa) = 15.8201(±0.172) – 5272(±67)/T (measured over 365–455 K). At a representative evaporation temperature of 400 K, Sc(acac)₃ delivers a calculated vapor pressure of approximately 350 Pa, while Sc(tmhd)₃ delivers approximately 437 Pa—a ~25% higher vapor pressure for the bulkier-ligand analog [1]. This quantifiable difference means that processes designed around Sc(tmhd)₃ cannot simply substitute Sc(acac)₃ without adjusting evaporator temperature, carrier gas flow, or both to maintain equivalent mass transport to the substrate.

vapor pressure transpiration method precursor delivery

Broad Thermal Stability Window: No Decomposition Below 250 °C Enables Wide Process Latitude

Sc(acac)₃ exhibits a notably broad thermal stability window: it begins to sublime at 157 °C under reduced pressure (8–10 mm Hg), sublimes rapidly at 187 °C without decomposition, melts at 188 °C at atmospheric pressure, and undergoes no decomposition below 250 °C [1][2]. The standard enthalpy of sublimation measured by plasma-assisted liquid injection CVD was 79 ± 1 kJ mol⁻¹ [3]. This ~93 °C gap between the onset of appreciable volatilization (~157 °C) and the decomposition threshold (≥250 °C) provides process engineers with substantial flexibility in selecting evaporator temperatures to tune precursor flux without risking thermal degradation of the ligand framework that would introduce carbon contamination into the growing film.

thermal stability decomposition temperature processing window

Crystal Structure Differentiation: Orthorhombic Sc(acac)₃ vs. Monoclinic Sc(tmhd)₃ Affects Packing and Volatility

X-ray powder diffraction analysis reveals that Sc(acac)₃ crystallizes in an orthorhombic phase, whereas Sc(tmhd)₃ adopts a monoclinic crystal system [1]. This structural difference directly influences lattice packing energy—and consequently sublimation thermodynamics. The orthorhombic packing of Sc(acac)₃, isomorphous with the indium acetylacetonate salt [2], contributes to its lower sublimation activation energy (38 ± 2 vs. 73 ± 2 kJ mol⁻¹ for monoclinic Sc(tmhd)₃) [1] and its distinct vapor pressure–temperature profile. From a procurement standpoint, the crystal phase purity of the supplied Sc(acac)₃ powder directly impacts batch-to-batch volatility reproducibility, making crystallographic characterization a relevant quality control parameter for precursor qualification.

crystal structure polymorph X-ray diffraction

Procurement-Relevant Application Scenarios for Tris(pentane-2,4-dionato-O,O')scandium Based on Quantitative Differentiation Evidence


MOCVD of ScAlN Piezoelectric Thin Films for 5G RF Filters and MEMS

Scandium-alloyed aluminum nitride (ScAlN) thin films exhibit electromechanical coupling coefficients up to 400% higher than pure AlN, enabling high-frequency surface acoustic wave (SAW) filters and micro-electromechanical systems (MEMS) for 5G telecommunications [1]. In co-deposition MOCVD processes, Sc(acac)₃ is employed alongside Al(acac)₃ as the scandium source. The validated standard sublimation enthalpy of Sc(acac)₃ (105.5 ± 10 kJ mol⁻¹ at 298.15 K) [2] differs from that of Al(acac)₃, necessitating independent evaporator temperature control for each precursor to achieve the target Sc/(Sc+Al) ratio—a critical parameter governing piezoelectric response. The broad thermal stability window of Sc(acac)₃ (no decomposition below 250 °C) [3] ensures that the scandium precursor remains intact during co-evaporation with Al(acac)₃ at typical MOCVD evaporator temperatures (120–180 °C), preventing carbon contamination that would degrade the AlN crystal quality and piezoelectric performance.

Ambient-Pressure AACVD of Photoluminescent Sc₂O₃ Optical Coatings

Sc₂O₃ thin films serve as antireflective coatings for high-power UV lasers, Si photovoltaic converters, and light-emitting diodes, where their high refractive index (1.8–2.0 at 400 nm) and wide band gap (5.3–5.7 eV) provide superior optical performance [4]. Sc(acac)₃ is uniquely positioned for this application because it enables ambient-pressure aerosol-assisted CVD (AACVD) with growth rates of ca. 500 nm h⁻¹—a capability not demonstrated for Sc(thd)₃, which requires vacuum conditions (~10 Torr) for comparable Sc₂O₃ film deposition [5][6]. The intrinsic photoluminescence of the resulting Sc₂O₃ films (emission bands at 3.6 and 3.0 eV, with blue-green vibronic fine structure) further opens applications in scintillator coatings and optoelectronic devices. From a procurement perspective, Sc(acac)₃ enables atmospheric-pressure deposition systems that avoid the capital and operational costs of high-vacuum infrastructure, making Sc₂O₃ coating technology accessible to a broader range of industrial coaters.

Solid Oxide Fuel Cell (SOFC) Electrolyte Fabrication via Scandia-Stabilized Zirconia CVD

Scandia-stabilized zirconia (ScSZ) exhibits the highest oxide-ion conductivity among zirconia-based electrolytes at intermediate temperatures (600–800 °C), making it a leading candidate for reduced-temperature SOFCs. MOCVD of ScSZ requires co-deposition of Sc₂O₃ and ZrO₂ using scandium and zirconium precursors, respectively [7]. The quantitative vapor pressure equation for Sc(acac)₃—log(pₑ/Pa) = 16.1391 – 5437/T—allows precise calculation of the evaporator temperature needed to match the Zr precursor delivery rate, ensuring the target Sc₂O₃ doping level (typically 9–11 mol%) in the zirconia matrix [8]. The lower sublimation activation energy of Sc(acac)₃ (38 ± 2 kJ mol⁻¹) compared to Sc(tmhd)₃ (73 ± 2 kJ mol⁻¹) [9] means that Sc(acac)₃ can achieve useful vapor pressures at lower evaporator temperatures, reducing thermal stress on the precursor delivery system and extending component lifetime in continuous SOFC manufacturing lines.

Research-Grade Synthesis of Phase-Pure Sc₂O₃ Nanoparticles and Nanocrystalline Films

For academic and industrial R&D laboratories developing next-generation scandium-containing materials, Sc(acac)₃ offers the advantage of validated, reproducible sublimation thermodynamics [2]. The orthorhombic crystal structure of Sc(acac)₃, verified by X-ray powder diffraction [9], provides a quality control marker for incoming precursor lots: deviations in the XRD pattern can alert researchers to the presence of the hydrated form or residual solvent that would alter sublimation behavior. The plasma-assisted liquid injection CVD route using Sc(acac)₃ dissolved in triglyme has been demonstrated to produce nanocrystalline Sc₂O₃ films with dominant (222) orientation under deposition pressures of 0.8–1.2 mbar at 773 K [10]. This well-characterized deposition protocol, supported by measured standard enthalpy of sublimation (79 ± 1 kJ mol⁻¹) [10], provides an experimentally validated starting point for laboratories seeking to establish scandia deposition capability without extensive trial-and-error optimization.

Quote Request

Request a Quote for Tris(pentane-2,4-dionato-O,O')scandium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.